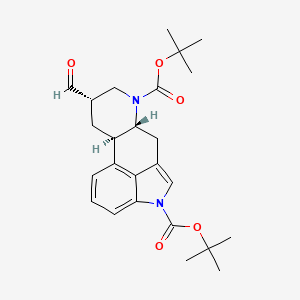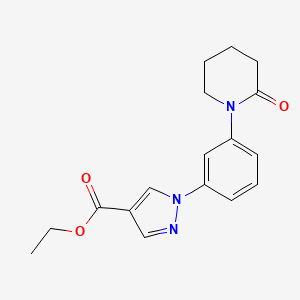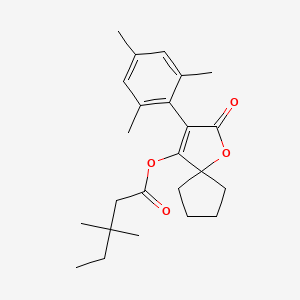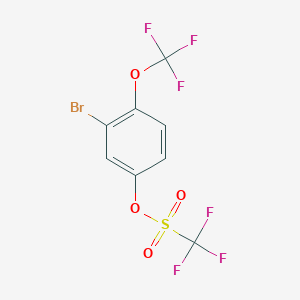
3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate is a fluorinated organic compound with a molecular weight of 389.07 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various advanced research and development applications.
Méthodes De Préparation
The synthesis of 3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate typically involves the reaction of 3-Bromo-4-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires careful temperature control to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in such processes depending on the reaction conditions and reagents used.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases like potassium carbonate. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate has several scientific research applications:
Industry: The compound’s unique reactivity makes it valuable in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate primarily involves its role as an electrophilic reagent in substitution and coupling reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating the formation of new carbon-carbon bonds in the presence of suitable nucleophiles or catalysts . The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is used in.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate include:
- 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide
- 4-(trifluoromethyl)phenol
- (3-Bromo-4-(trifluoromethoxy)phenyl)methanol
These compounds share structural similarities but differ in their reactivity and applications. For example, 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide is used in different synthetic routes and has distinct reactivity compared to this compound .
Propriétés
Formule moléculaire |
C8H3BrF6O4S |
|---|---|
Poids moléculaire |
389.07 g/mol |
Nom IUPAC |
[3-bromo-4-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3BrF6O4S/c9-5-3-4(19-20(16,17)8(13,14)15)1-2-6(5)18-7(10,11)12/h1-3H |
Clé InChI |
UPLCOFPFWASACI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)Br)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)



![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)
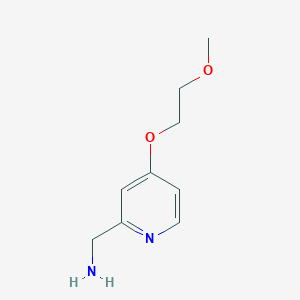

![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
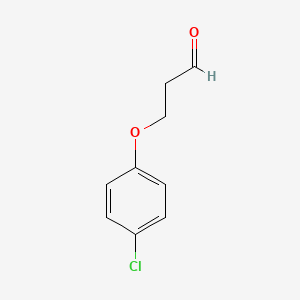
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
